1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,5-Dichlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(2,5-Difluorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)thiourea
Uniqueness: 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both dichlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H8Cl2F2N2O |
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Molecular Weight |
317.11 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-7-1-3-9(15)11(5-7)18-13(20)19-12-6-8(16)2-4-10(12)17/h1-6H,(H2,18,19,20) |
InChI Key |
CBIVVUKGSCSWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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